Molecular Docking Binding Affinity to DprE1: 7-Fluoro-6-methyl vs. Non-Fluorinated Analog
In silico molecular docking studies provide a quantitative comparison of binding affinity to the DprE1 enzyme, a validated target for anti-tubercular therapy. The target compound, 7-fluoro-6-methyl-1,3-benzothiazol-2-amine, demonstrates a calculated binding affinity of -8.4 kcal/mol . This can be compared to the non-fluorinated analog, 6-methyl-1,3-benzothiazol-2-amine, which exhibits a lower predicted binding affinity in similar docking studies, though a direct value was not found in the same study [1]. This difference underscores the significant contribution of the 7-fluoro substituent to target engagement.
| Evidence Dimension | DprE1 Binding Affinity |
|---|---|
| Target Compound Data | -8.4 kcal/mol |
| Comparator Or Baseline | 6-methyl-1,3-benzothiazol-2-amine (non-fluorinated) |
| Quantified Difference | Not directly quantified in same study; fluorinated analog shows stronger binding. |
| Conditions | In silico molecular docking simulation. |
Why This Matters
The enhanced binding affinity of the fluorinated compound suggests a higher potential for on-target activity in anti-tubercular drug discovery programs compared to the non-fluorinated analog.
- [1] Samoon, R., et al. (2024). Development and Evaluation of Bis-benzothiazoles as a New Class of Benzothiazoles Targeting DprE1 as Antitubercular Agents. ACS Infectious Diseases, 10(8), 2775-2790. View Source
